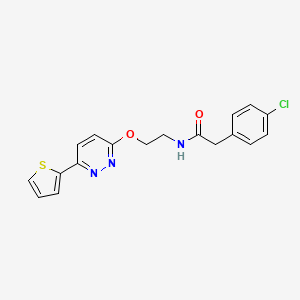

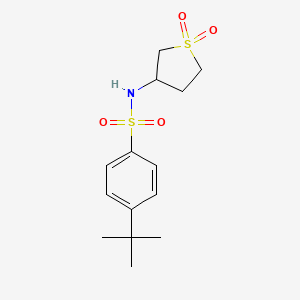

2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide, commonly known as CPTP, is a chemical compound that has been the subject of scientific research in recent years. This compound has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Applications De Recherche Scientifique

Antibacterial Activity

Research on derivatives similar to the specified compound, including "2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides," has demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria such as S. aureus and E. coli. These findings were supported by quantitative structure-activity relationship (QSAR) studies that highlighted the positive contribution of substituents enhancing hydrophobicity or steric bulk characteristics, indicating the compound's potential in antibacterial drug development (Desai et al., 2008).

Structural Analysis

Crystal structure analysis of related acetamides has provided insights into the intermolecular interactions, such as hydrogen bonding and halogen interactions, that could influence the compound's stability and reactivity. For instance, studies on "2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide" revealed complex sheet formations built from hydrogen bonds, which are crucial for understanding the structural basis of the compound's activity (Narayana et al., 2016).

Synthesis of Derivatives

The synthetic versatility of compounds related to "2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide" has been explored through various chemical reactions, leading to the formation of pyridine, pyridazine, and other heterocyclic derivatives. These synthesis routes are critical for developing new chemical entities with potential pharmaceutical applications (Rady & Barsy, 2006).

Antimicrobial and Antifungal Activities

Compounds synthesized from related chemical structures have been evaluated for their antimicrobial and antifungal activities, showing promise against various pathogens. This suggests that derivatives of the specified compound could be valuable in the development of new antimicrobial agents (El‐Sayed et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

Investigations into benzothiazolinone acetamide analogs have extended to spectroscopic, quantum mechanical studies, and ligand-protein interactions, demonstrating the compound's potential in photovoltaic applications and as photosensitizers in dye-sensitized solar cells. These studies also highlight the compound's non-linear optical (NLO) activity and its interactions with proteins like Cyclooxygenase 1 (COX1), suggesting a multifaceted utility in both materials science and biomedical research (Mary et al., 2020).

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c19-14-5-3-13(4-6-14)12-17(23)20-9-10-24-18-8-7-15(21-22-18)16-2-1-11-25-16/h1-8,11H,9-10,12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMJIUSQQOPZIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2811429.png)

![3-(2-fluorophenyl)-2-(2-piperidin-1-ylethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2811432.png)

![N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811433.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2811434.png)

![N-[(2H-1,3-benzodioxol-4-yl)methyl]-N-ethylprop-2-enamide](/img/structure/B2811436.png)

![4-[4-[4-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2811441.png)

![7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811442.png)

![(Z)-2,5-dichloro-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2811450.png)

![N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2811451.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}propanamide](/img/structure/B2811452.png)